4-tert-Octylphenol Diethoxylate-13C6

Descripción general

Descripción

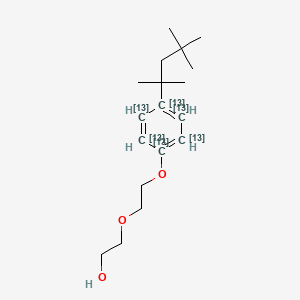

4-tert-Octylphenol Diethoxylate-13C6 is a carbon-13 (13C) isotopically labeled compound used primarily as an analytical standard in environmental and biomedical research. Its molecular formula is $ ^{13}\text{C}6\text{C}{12}\text{H}{30}\text{O}3 $, with a molecular weight of 300.38 g/mol (CAS: 2315-61-9 derivative; specific CAS for the labeled form is referenced under TRC O293797 in commercial catalogs) . The compound features a tert-octylphenol backbone with two ethoxylate (-OCH$2$CH$2$O-) groups and six 13C isotopes incorporated into the aromatic ring, enhancing its utility as an internal standard in mass spectrometry (MS) and chromatography .

Key applications include:

- Environmental Monitoring: Quantification of alkylphenol ethoxylates (APEs) in water, soil, and biological samples, as APEs degrade into persistent endocrine-disrupting metabolites like 4-tert-octylphenol .

- Isotope Dilution Methods: Improves accuracy in detecting non-labeled analogs by correcting matrix effects during GC-MS or LC-MS analysis .

The compound is commercially available as a 10 μg/mL solution in acetone (Sigma-Aldrich) or as a crystalline powder (97% purity, Fujifilm Wako), with strict storage requirements (2–10°C) to maintain stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Octylphenol Diethoxylate-13C6 typically involves the ethoxylation of 4-tert-Octylphenol. This process includes the reaction of 4-tert-Octylphenol with ethylene oxide in the presence of a catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the ethoxylation process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

4-tert-Octylphenol Diethoxylate-13C6 can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Environmental Monitoring and Biodegradation Studies

4-tert-Octylphenol Diethoxylate-13C6 serves as a valuable tool in environmental science, particularly for studying the fate of nonylphenol ethoxylates (NPEs). These compounds are common surfactants found in household and industrial products. The stable isotope labeling allows researchers to distinguish the compound from naturally occurring substances using isotope ratio mass spectrometry (IRMS). This capability facilitates:

- Monitoring NPE Degradation : By enriching environmental samples with this compound, researchers can track the degradation pathways of NPEs in various matrices, including water and sediment.

- Microbial Activity Assessment : The compound is utilized to assess the activity of microorganisms involved in the biodegradation of NPEs. Researchers can monitor the presence of 13C-labeled degradation products to identify microbial communities responsible for breaking down these contaminants.

Ecotoxicity Assessments

The compound is also instrumental in evaluating the ecotoxicological effects of NPEs and their degradation products on aquatic organisms. By exposing species such as fish, daphnia, or algae to 13C-labeled compounds, researchers can analyze:

- Uptake and Distribution : Understanding how these compounds accumulate in biological tissues helps assess potential toxic effects across different trophic levels.

- Regulatory Implications : Data obtained from these studies inform regulatory bodies about the risks associated with NPE exposure in aquatic ecosystems.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard for analyzing mono and di-ethoxylates of nonylphenol through techniques such as solid-phase microextraction followed by gas chromatography with mass spectrometry (SPME-GC-MS). Its isotopic labeling enhances the specificity and sensitivity of these analyses, enabling accurate detection even in complex environmental samples .

Case Studies

Several studies have documented the applications of this compound:

- Biodegradation Pathways : A study demonstrated how enriching sediment samples with this compound allowed researchers to trace biodegradation pathways and identify key microbial species involved in the breakdown of NPEs.

- Ecotoxicological Impact : Research involving exposure of aquatic organisms to 13C-labeled compounds provided insights into bioaccumulation patterns and potential risks posed by NPEs at various trophic levels.

- Environmental Fate Studies : Investigations utilizing isotope ratio mass spectrometry revealed significant findings about the environmental persistence and degradation rates of NPEs when labeled with this compound.

Mecanismo De Acción

The mechanism of action of 4-tert-Octylphenol Diethoxylate-13C6 involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The isotopic labeling with carbon-13 allows for precise tracking and analysis of its behavior in complex systems .

Comparación Con Compuestos Similares

Structural Analogs: Ethoxylate Chain Length and Isotopic Labeling

The table below compares 4-tert-Octylphenol Diethoxylate-13C6 with structurally related alkylphenol ethoxylates:

Key Observations :

- Ethoxylate Chain Length : Triethoxylates (3 ethoxy groups) exhibit higher water solubility and industrial utility but pose greater environmental persistence . Diethoxylates (2 ethoxy groups) are less hydrophilic, making them intermediate metabolites in APE degradation .

- Isotopic vs. Non-Isotopic Analogs: The 13C6-labeled diethoxylate is 20–30% more expensive than non-labeled versions (e.g., 10 mg costs €2,617 vs. ~€1,500 for unlabeled analogs) but is critical for precision in trace analysis .

Environmental and Toxicological Profiles

- Persistence: Nonylphenol ethoxylates dominate environmental contamination due to higher historical usage (~500,000 tons/year vs.

- Degradation Pathways: Both octylphenol and nonylphenol ethoxylates degrade into persistent metabolites (e.g., 4-tert-octylphenol), but 13C-labeled standards enable precise tracking of these pathways .

Analytical Performance

- Detection Limits: The 13C6 label reduces background noise in MS, achieving detection limits of 0.1 ng/mL in urine vs. 1 ng/mL for non-labeled analogs .

- Cross-Reactivity: Labeled standards avoid co-elution issues with endogenous compounds, a common challenge in analyzing nonylphenol ethoxylates .

Actividad Biológica

4-tert-Octylphenol Diethoxylate-13C6 (4-t-OP2EO-13C6) is a synthetic compound derived from 4-tert-octylphenol, widely used in industrial applications such as surfactants and emulsifiers. The 13C isotope labeling allows for precise tracking and analysis in biological and environmental studies. This article reviews the biological activity of 4-t-OP2EO-13C6, focusing on its mechanisms of action, effects on various biological systems, and implications for environmental health.

Chemical Structure and Properties

4-t-OP2EO-13C6 features a hydrophobic aromatic ring connected to a hydrophilic polyether chain, enabling it to function effectively as a surfactant. Its molecular formula is , and it is characterized by the presence of a 13C isotope, which aids in distinguishing it from naturally occurring compounds during analysis.

The biological activity of 4-t-OP2EO-13C6 primarily involves its endocrine-disrupting properties. As an alkylphenol ethoxylate, it can mimic estrogen and interfere with hormonal signaling pathways. This disruption can lead to various physiological effects across different organisms, particularly aquatic species.

Endocrine Disruption

Research indicates that 4-t-OP2EO-13C6 exhibits estrogenic activity, impacting reproductive and developmental processes in wildlife. For instance, studies have shown that exposure to related compounds can alter reproductive behaviors and development in fish and amphibians .

In Vitro Studies

In vitro studies using primary cortical neuron cultures have demonstrated that exposure to 4-t-OP2EO-13C6 results in:

- Decreased Neurite Outgrowth: Treated neurons exhibited shorter axons and dendrites.

- Reduced Proliferation: Markers for cell division (BrdU and Ki67) were significantly lowered, indicating impaired neuronal progenitor proliferation.

- Induction of Apoptosis: Increased cell death was observed in neuronal progenitor cells exposed to the compound .

In Vivo Studies

In vivo studies on animal models have reported behavioral changes due to exposure:

- Cognitive Impairments: Offspring from dams exposed to 4-t-OP2EO-13C6 displayed abnormal cognitive functions, including social behavior deficits and increased anxiety-like behaviors .

Environmental Impact

The compound's role as a breakdown product of nonylphenol ethoxylates (NPEs) raises concerns regarding its persistence and toxicity in aquatic environments. It has been shown to affect various trophic levels:

- Aquatic Toxicity: Studies indicate significant effects on fish reproduction, with no observed effect concentration (NOEC) reported at levels as low as 12 µg/L for zebrafish .

Biodegradation Studies

4-t-OP2EO-13C6 is used in biodegradation studies to assess microbial activity in breaking down NPEs. Its isotopic labeling allows researchers to track the degradation pathways effectively:

- Microbial Community Analysis: Enrichment cultures are monitored for the presence of 13C-labeled degradation products.

- Ecotoxicity Assessments: Exposing aquatic organisms to labeled NPEs helps evaluate potential toxic effects across different species.

Case Studies

| Study | Organism | Findings |

|---|---|---|

| Dinh Nam Tran et al. (2020) | Mice | Disrupted brain development; reduced neuronal proliferation; increased apoptosis in progenitor cells. |

| Brooke et al. (2005) | Zebrafish | NOEC of 12 µg/L; significant reproductive effects observed at higher concentrations. |

| Croteau et al. (2009) | Tadpoles | LOEC of 0.0021 µg/L; developmental delays noted in exposed individuals. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting 4-tert-Octylphenol Diethoxylate-13C6 in environmental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for quantification due to its sensitivity and specificity for isotopic-labeled compounds like 13C6-labeled derivatives. Optimize mobile phase composition (e.g., acetonitrile/water gradients) to resolve co-eluting contaminants. For environmental matrices (e.g., wastewater), solid-phase extraction (SPE) with C18 cartridges is recommended for sample cleanup . Calibration curves should use certified reference standards stored at -20°C to prevent degradation .

Q. How should laboratory safety protocols be adapted for handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles to minimize exposure. The compound is classified as a flammable liquid (UN 1090, Class 3) and may cause eye/skin irritation (H319/H336). Store in airtight containers at -20°C, away from oxidizers, to avoid decomposition into CO/CO2 . Dispose of waste via licensed facilities compliant with ISO 14001 standards .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

| Condition | Stability Profile | Evidence |

|---|---|---|

| -20°C (sealed) | Stable for ≥12 months | |

| Room temperature | Gradual degradation observed after 30 days | |

| Exposure to light | Accelerates decomposition; use amber vials |

Q. Which international standards govern the quantification of this compound in water samples?

- Methodological Answer : ISO/CD 18857-2 provides a validated protocol for detecting alkylphenol ethoxylates in drinking water, groundwater, and wastewater. The method specifies SPE followed by GC-MS or LC-MS/MS, with a reporting limit of 0.1 µg/L. Cross-validate results using internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can factorial design optimize degradation studies of this compound in environmental matrices?

- Methodological Answer : A 2^k factorial design (e.g., pH, temperature, UV exposure) identifies interactive effects on degradation kinetics. For example:

Q. What computational strategies integrate with experimental data to predict the environmental fate of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model hydrolysis pathways, while molecular dynamics simulations predict soil adsorption coefficients (Kd). Validate predictions against experimental LC-MS/MS data using tools like Gaussian or NWChem. For example, computed logP (4.53) aligns with experimental partitioning behavior in sediment-water systems .

Q. How can contradictory data on endocrine-disrupting effects be resolved in mechanistic studies?

- Methodological Answer : Discrepancies may arise from differences in cell lines (e.g., MCF-7 vs. HeLa) or metabolite interference. Use isotopic dilution with 13C6-labeled standards to distinguish parent compounds from metabolites in bioassays. Dose-response curves should account for non-monotonic effects, validated via Bayesian statistical models .

Q. What advanced separation techniques improve resolution of this compound from co-eluting isomers?

- Methodological Answer : Two-dimensional liquid chromatography (2D-LC) with a C18 column (1st dimension) and a phenyl-hexyl column (2nd dimension) achieves baseline separation. Optimize gradient elution parameters (e.g., 0.1% formic acid in both phases) to resolve tert-octyl isomers with <5% peak overlap .

Q. Methodological Notes

- Data Management : Use chemical software (e.g., ACD/Labs or ChemAxon) for spectral data archiving and metadata tagging. Encrypt datasets to comply with FAIR principles .

- Literature Review : Prioritize studies indexed in SciFinder or Reaxys using keywords like "alkylphenol ethoxylate-13C6 stability" or "isotope dilution mass spectrometry" .

Propiedades

IUPAC Name |

2-[2-[4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3/i6+1,7+1,8+1,9+1,15+1,16+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCZOTMMGHGTPH-CJFYFUKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CC(C)(C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676080 | |

| Record name | 2-(2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-69-3 | |

| Record name | 2-(2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-69-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.